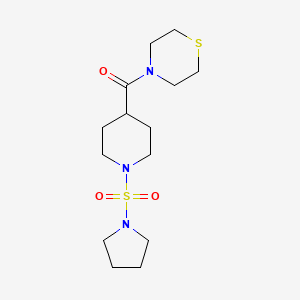

(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

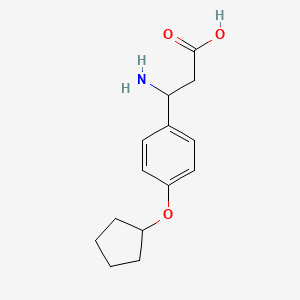

The compound appears to contain a piperidine ring and a pyrrolidine ring, both of which are common in many biologically active compounds . The piperidine and pyrrolidine rings are saturated heterocycles, meaning they contain single bonds only and have one nitrogen atom. The compound also contains a sulfonyl group and a thiomorpholino group, which could potentially contribute to its reactivity or biological activity.

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. The sulfonyl group could potentially undergo substitution reactions, and the piperidine and pyrrolidine rings might participate in various ring-opening reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing piperidine and pyrrolidine rings are polar and may have higher boiling points due to the presence of nitrogen .

Mécanisme D'action

Target of action

The compound “(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Compounds with a pyrrolidine ring have been found to interact with a variety of targets, including receptors, enzymes, and ion channels . The specific target of this compound would depend on its exact structure and any modifications it might have.

Mode of action

The mode of action would depend on the specific target of the compound. For example, if the compound acts on a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a pyrrolidine ring could contribute to the stereochemistry of the molecule, potentially influencing its binding to its target .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. The presence of a pyrrolidine ring could influence these properties, as pyrrolidine derivatives have been found to have diverse pharmacokinetic profiles .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone in lab experiments include its selectivity for this compound and its potential therapeutic applications in the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy.

Orientations Futures

There are several future directions for the research of (1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to study its potential toxicity and safety profile in preclinical and clinical studies. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the immune system.

Méthodes De Synthèse

The synthesis of (1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone has been described in several scientific publications. The most commonly used method involves the reaction of piperidine-4-carboxylic acid with thiomorpholine to form the intermediate compound piperidine-4-thiomorpholin-4-yl-carboxylic acid. This intermediate is then reacted with pyrrolidine-1-sulfonyl chloride to form the final product this compound.

Applications De Recherche Scientifique

The selective inhibition of (1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone by this compound has been studied for its potential therapeutic applications. This compound is a crucial enzyme in the development and function of B-cells, which play a critical role in the immune system. Inhibition of this compound has been shown to have potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Propriétés

IUPAC Name |

(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O3S2/c18-14(15-9-11-21-12-10-15)13-3-7-17(8-4-13)22(19,20)16-5-1-2-6-16/h13H,1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFJVBAITORPNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2395867.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2395868.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395873.png)

![2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2395876.png)

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2395880.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)